molecular formula C10H17N3O2 B14647371 N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea CAS No. 55807-62-0

N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea

Cat. No.: B14647371
CAS No.: 55807-62-0
M. Wt: 211.26 g/mol
InChI Key: HHLGAYITPWSUSP-UHFFFAOYSA-N
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Description

N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is a chemical compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound’s structure includes two isopropyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea typically involves the reaction of isopropylamine with an appropriate oxazole derivative. One common method includes the use of isopropyl isocyanate as a reagent, which reacts with the oxazole derivative under controlled conditions to form the desired urea compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for achieving high yields and purity. The use of catalysts, such as metal complexes, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. The presence of the oxazole ring and isopropyl groups enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(propan-2-yl)(tert-butoxy)carbohydrazide
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
  • Propan-2-yl 5-bromothiophene-2-carboxylate

Uniqueness

N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea stands out due to its unique combination of the oxazole ring and isopropyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

55807-62-0

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

1-propan-2-yl-3-(5-propan-2-yl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C10H17N3O2/c1-6(2)8-5-9(13-15-8)12-10(14)11-7(3)4/h5-7H,1-4H3,(H2,11,12,13,14)

InChI Key

HHLGAYITPWSUSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NO1)NC(=O)NC(C)C

Origin of Product

United States

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